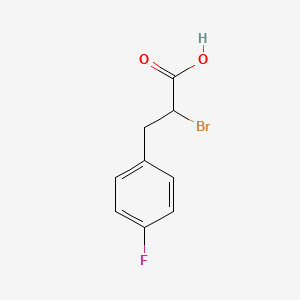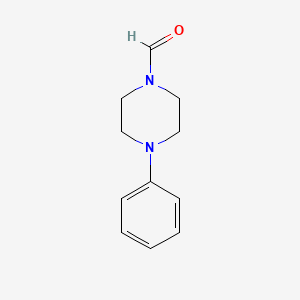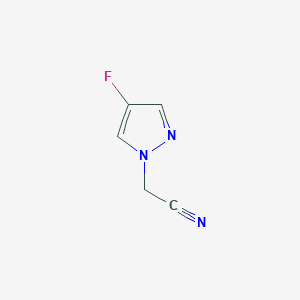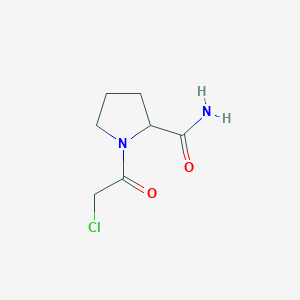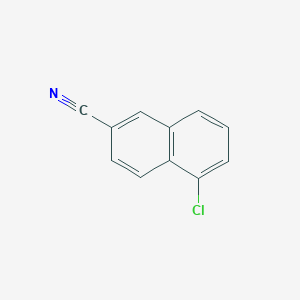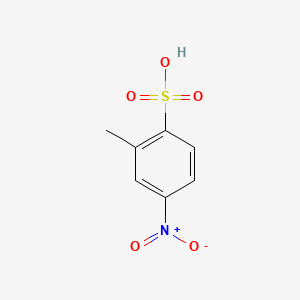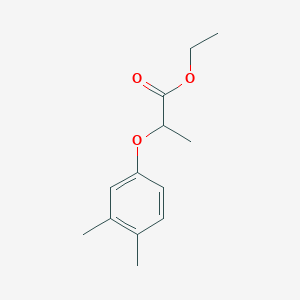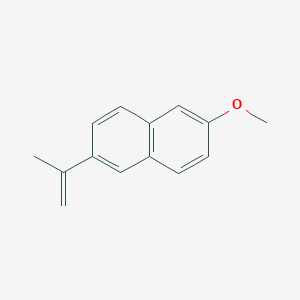
2-Methoxy-6-(prop-1-en-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(prop-1-en-2-yl)naphthalene is an organic compound with the molecular formula C14H14O It is a derivative of naphthalene, featuring a methoxy group at the second position and a prop-1-en-2-yl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene typically involves the alkylation of 2-methoxynaphthalene with an appropriate alkylating agent. One common method is the reaction of 2-methoxynaphthalene with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated and nitrated naphthalene derivatives
Scientific Research Applications
2-Methoxy-6-(prop-1-en-2-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(prop-1-en-2-yl)naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of the prop-1-en-2-yl group, leading to different chemical properties and applications.
Uniqueness
2-Methoxy-6-(prop-1-en-2-yl)naphthalene is unique due to the presence of both methoxy and prop-1-en-2-yl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
34352-92-6 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-methoxy-6-prop-1-en-2-ylnaphthalene |
InChI |
InChI=1S/C14H14O/c1-10(2)11-4-5-13-9-14(15-3)7-6-12(13)8-11/h4-9H,1H2,2-3H3 |
InChI Key |
RQCAOSNEXWLSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
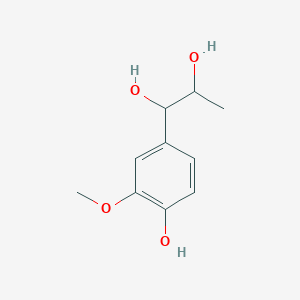
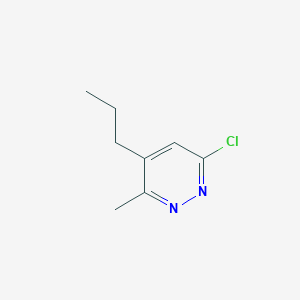
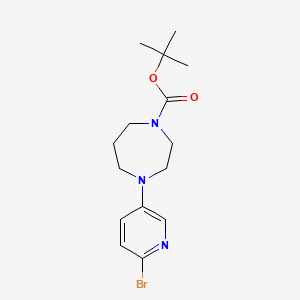
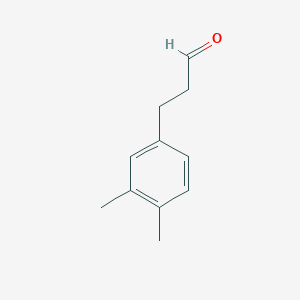
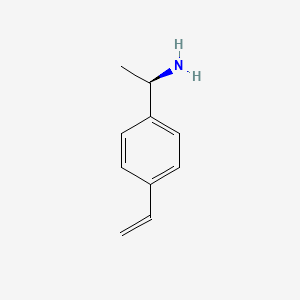
![Acetic acid, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B8803298.png)
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8803305.png)
